molecular formula C9H10N2O2 B2387288 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid CAS No. 1083216-72-1

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

Katalognummer: B2387288
CAS-Nummer: 1083216-72-1
Molekulargewicht: 178.191
InChI-Schlüssel: PDRWMGAYENUEFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The molecular structure of this compound consists of a tetrahydroquinazoline ring attached to a carboxylic acid group. The tetrahydroquinazoline ring is a heterocyclic compound containing four nitrogen atoms and two carbon atoms.


Chemical Reactions Analysis

In the synthesis of this compound, α-aminoamidines react with bis-benzylidene cyclohexanones to form a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

5,6,7,8-Tetrahydroquinazoline derivatives are a focus of active research due to their potential applications in various fields. A study by Snizhko et al. (2022) details the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazoline using α-aminoamidines, highlighting their potential as antitubercular agents against multidrug-resistant strains of Mycobacterial tuberculosis. This synthesis process offers easier workup and excellent yields, providing an avenue for further functionalization of these compounds for medical applications (Snizhko, Kyrychenko, & Gladkov, 2022).

Potential in Pharmaceutical Development

Tonkikh et al. (2000) synthesized 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, which have potential applications in the development of pharmaceuticals. This research contributes to the understanding of the chemical behavior of these compounds and their possible utility in drug development (Tonkikh, Strakov, & Petrova, 2000).

Molecular and Crystal Structures Analysis

The study of the molecular and crystal structures of derivatives of 5,6,7,8-tetrahydroquinazoline is crucial for understanding their chemical properties and potential applications. Rudenko et al. (2013) focused on the structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into their molecular configuration, which is essential for pharmaceutical applications (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).

Antibacterial and Antioxidant Activity

The exploration of antibacterial and antioxidant activities of 5,6,7,8-tetrahydroquinazoline derivatives is an important area of research. Obafemi et al. (2018) synthesized a new tetrahydroquinazoline-2-carboxylic acid and evaluated its antimicrobial activity against several bacterial strains and antioxidant activity. This research highlights the potential of these compounds in developing new antibacterial and antioxidant agents (Obafemi, Fadare, Jasinski, Millikan, Obuotor, Iwalewa, Famuyiwa, Sanusi, Yilmaz, & Ceylan, 2018).

Zukünftige Richtungen

The future directions for the research and development of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid could include further exploration of its biological activities. Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), so they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

Wirkmechanismus

Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWMGAYENUEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.